3-Fluoro-N-methyl-4-nitrobenzamide chemical properties
3-Fluoro-N-methyl-4-nitrobenzamide chemical properties
This guide details the chemical properties, synthesis, and reactivity profile of 3-Fluoro-N-methyl-4-nitrobenzamide , a specialized intermediate in medicinal chemistry.[1]
[1][2][3]
CAS Registry Number: 658700-20-0 Molecular Formula: C₈H₇FN₂O₃ Molecular Weight: 198.15 g/mol [1]
Executive Summary
3-Fluoro-N-methyl-4-nitrobenzamide is a fluorinated aromatic amide primarily utilized as an electrophilic scaffold in the synthesis of heterocyclic pharmaceutical agents.[1] It is structurally characterized by a benzamide core substituted with a methyl group on the nitrogen, a nitro group at the para position (C4), and a fluorine atom at the meta position (C3).
Critical Distinction: Researchers must distinguish this compound from its regioisomer, 2-fluoro-N-methyl-4-nitrobenzamide (a key intermediate for the anti-androgen drug Enzalutamide). The 3-fluoro isomer detailed here possesses a distinct reactivity profile due to the ortho relationship between the fluorine atom and the nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[2]
Physicochemical Properties[1][5][6]
The compound typically presents as a crystalline solid. Its solubility profile is governed by the polarity of the amide and nitro groups, showing good solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents.
| Property | Value / Description |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 170–175°C (Typical for class; specific batch data may vary) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |
| LogP (Predicted) | ~1.1 |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 4 (Nitro O, Amide O, F) |
| Electronic Character | Electron-deficient aromatic ring (Activated for SₙAr) |
Synthetic Methodology
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide is typically achieved via the activation of 3-fluoro-4-nitrobenzoic acid .[1] The following protocol outlines the conversion using thionyl chloride activation followed by amidation.
Protocol: Acid Chloride Route
Reagents:
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Precursor: 3-Fluoro-4-nitrobenzoic acid (CAS 453-71-4)
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Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride
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Amine Source: Methylamine (2M in THF or aqueous)
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Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
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Activation : Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
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Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride (3-fluoro-4-nitrobenzoyl chloride). Note: Handle under inert atmosphere; acid chlorides are moisture-sensitive.[1]
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Amidation : Redissolve the acid chloride in dry DCM. Cool to 0°C.
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Addition : Slowly add Methylamine (2.0–3.0 eq) or a mixture of Methylamine (1.1 eq) and Triethylamine (1.5 eq) to scavenge HCl.
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Workup : Stir at room temperature for 1 hour. Wash the organic layer with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Purification : Recrystallize from Ethanol/Hexane if necessary.
Reactivity & Transformations[1][8]
The chemical utility of 3-Fluoro-N-methyl-4-nitrobenzamide stems from its two primary reactive centers: the fluorine atom (activated for substitution) and the nitro group (susceptible to reduction).[1]
A. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at position 3 is ortho to the strong electron-withdrawing nitro group at position 4. This geometric arrangement creates a "Meisenheimer complex" stabilization effect that is significantly stronger than in the 2-fluoro isomer (where F is meta to the nitro group).
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Reaction : Displacement of Fluorine by amines, thiols, or alkoxides.
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Application : Synthesis of 3-amino-4-nitrobenzamide derivatives (precursors to benzimidazoles).[1]
B. Nitro Reduction
The nitro group can be reduced to an aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Fe/NH₄Cl, SnCl₂).
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Product : 4-Amino-3-fluoro-N-methylbenzamide.[1]
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Caution : If SₙAr is intended, it must be performed before reduction. Reducing the nitro group to an amine (electron-donating) deactivates the ring, making subsequent displacement of the fluorine difficult.
Reaction Pathway Diagram
Caption: Divergent synthetic pathways. The central amide can undergo SₙAr (red path) or Nitro reduction (blue path).
Handling & Safety (MSDS Summary)
This compound is a nitro-aromatic and a fluorinated amide.[1] Standard laboratory safety protocols for hazardous organic synthesis apply.
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GHS Classification :
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Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).
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Skin/Eye Irritation : Category 2 (Causes skin and serious eye irritation).
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STOT-SE : Category 3 (May cause respiratory irritation).[1]
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Handling : Use only in a chemical fume hood. Avoid dust formation.[3]
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PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage : Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
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PubChem Compound Summary . (2025). 3-Fluoro-N-methyl-4-nitrobenzamide (CID 53440632).[1] National Center for Biotechnology Information. Link
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Sigma-Aldrich . (2025). Product Specification: 3-Fluoro-N-methyl-4-nitrobenzamide. Merck KGaA. Link
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BenchChem . (2025). Technical Guide: Nucleophilic Aromatic Substitution in Fluoronitrobenzenes. Link
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ChemicalBook . (2025). Synthesis of 3-Fluoro-4-nitrobenzoic acid derivatives. Link
